molecular formula C24H23FN2O4 B2995039 1-(4-Fluorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634574-14-4

1-(4-Fluorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2995039
CAS No.: 634574-14-4
M. Wt: 422.456
InChI Key: CBZLKADNOMAMKJ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the chromeno[2,3-c]pyrrole-3,9-dione family. Its structure comprises a fused chromene-pyrrole core substituted with a 4-fluorophenyl group at position 1, a 2-morpholinoethyl chain at position 2, and a methyl group at position 7 (Fig. 1). The 4-fluorophenyl group is a common pharmacophore in medicinal chemistry, often improving metabolic stability and target affinity .

Properties

IUPAC Name

1-(4-fluorophenyl)-7-methyl-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O4/c1-15-2-7-19-18(14-15)22(28)20-21(16-3-5-17(25)6-4-16)27(24(29)23(20)31-19)9-8-26-10-12-30-13-11-26/h2-7,14,21H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZLKADNOMAMKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCN4CCOCC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Fluorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound belonging to the class of chromeno[2,3-c]pyrroles. Its unique structure features a fluorophenyl group and a morpholinoethyl side chain, which may influence its biological properties and chemical reactivity. This article explores the biological activity of this compound based on existing research.

  • Molecular Formula : C24H23FN2O4
  • Molecular Weight : 422.456 g/mol
  • IUPAC Name : 1-(4-fluorophenyl)-7-methyl-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

Anticancer Properties

Research on related chromeno-pyrrole compounds suggests significant anticancer activity. For instance, studies have indicated that certain derivatives exhibit potent antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer).

Compound NameIC50 (µM)Cancer Type
1-(4-Bromophenyl)-7-methyl-...20.5HepG-2
1-(4-Chlorophenyl)-7-methyl-...15.0MCF-7
1-(4-Fluorophenyl)-7-methyl-...TBDTBD

Antimicrobial Activity

Similar compounds have been explored for their antimicrobial properties. The presence of the fluorine atom may enhance the compound's interaction with microbial targets, although specific data for this compound remains to be published.

Case Studies

  • Study on Pyrrole Derivatives :
    A study evaluated a series of pyrrole derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that modifications in the molecular structure significantly influence biological activity. The most potent derivative demonstrated an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .
  • Synthesis and Evaluation :
    Another investigation focused on synthesizing chromeno-pyrrole derivatives and evaluating their α-glucosidase inhibitory activities. This study revealed that modifications in substituents could lead to enhanced inhibitory effects compared to existing inhibitors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The chromeno[2,3-c]pyrrole-3,9-dione scaffold allows extensive structural diversification. Below is a detailed comparison with key analogs (Table 1):

Table 1. Structural and Synthetic Comparison of Selected Chromeno[2,3-c]pyrrole-3,9-dione Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Synthetic Features Reference
1-(4-Fluorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1: 4-Fluorophenyl; 2: 2-Morpholinoethyl; 7: Methyl ~424.43 Likely involves alkylation of a preformed dihydrochromeno-pyrrole core with 2-morpholinoethyl halides
7-Chloro-1-(4-fluorophenyl)-2-[2-(morpholin-4-yl)ethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione 1: 4-Fluorophenyl; 2: 2-Morpholinoethyl; 7: Cl ~444.87 Chlorination at position 7 via electrophilic substitution; similar alkylation strategy at position 2
1-(4-Fluorophenyl)-7-methyl-2-(4-methyl-2-pyridinyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1: 4-Fluorophenyl; 2: 4-Methylpyridinyl; 7: Methyl ~417.42 Substitution with heteroaromatic groups at position 2; requires coupling with pyridinyl halides
2-[2-(Dimethylamino)ethyl]-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione derivatives 1: Aryl; 2: 2-Dimethylaminoethyl; 7: H/alkyl ~380–420 (varies) Alkylation with dimethylaminoethyl halides under basic conditions; yields up to 75%

Structural and Functional Differences

Position 2 Substituents: The morpholinoethyl group in the target compound provides a bulkier, more hydrophilic side chain compared to dimethylaminoethyl analogs (e.g., ~5% increase in molecular weight) . This may improve water solubility but reduce membrane permeability.

Position 7 Modifications: The methyl group in the target compound vs. chlorine in ’s analog affects electronic properties.

Synthetic Complexity: Morpholinoethyl derivatives require specialized alkylation conditions due to the steric hindrance of the morpholine ring, often resulting in lower yields (~60–70%) compared to dimethylaminoethyl analogs (~75%) . Chlorination at position 7 () necessitates controlled electrophilic substitution, which may compete with side reactions under harsh conditions .

Pharmacological Implications (Inferred)

While direct activity data for the target compound is unavailable, comparisons suggest:

  • Morpholinoethyl vs. Dimethylaminoethyl: The morpholine ring’s oxygen atom may engage in hydrogen bonding, improving target selectivity over dimethylaminoethyl analogs in kinase inhibition .
  • 4-Fluorophenyl vs.

Q & A

Q. What are the optimal synthetic routes for 1-(4-fluorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

Methodological Answer: The synthesis involves multi-component reactions using 4-(2-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. Key steps include:

  • Condensation : Reacting 4-fluorobenzaldehyde with β-keto esters under acidic conditions to form intermediates.
  • Cyclization : Employing morpholinoethylamine to introduce the morpholine moiety via nucleophilic substitution.
  • Optimization : Adjusting solvents (e.g., ethanol or acetonitrile) and catalysts (e.g., p-TsOH) to improve yield .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of:

  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to confirm substituent positions and fluorine integration .
  • X-ray Crystallography : Resolve crystal packing and stereochemistry (e.g., monoclinic P21/nP2_1/n systems for related dihydrochromeno-pyrrole-diones) .
  • HRMS : Validate molecular weight and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • In vitro kinase inhibition assays : Test against kinases (e.g., PI3K/AKT/mTOR pathways) using ATP-competitive binding protocols.
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.
  • Solubility profiling : Assess in PBS/DMSO mixtures to guide dosing in follow-up studies.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Scaffold diversification : Replace the 4-fluorophenyl group with electron-deficient aryl rings (e.g., 3-chlorophenyl) to enhance target binding .
  • Side-chain modifications : Substitute the morpholinoethyl group with piperazine or thiomorpholine to alter pharmacokinetics.
  • High-throughput screening : Generate combinatorial libraries via parallel synthesis (e.g., 26 aldehydes × 27 amines) and test in dose-response assays .

Q. What computational strategies predict binding modes and selectivity?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 3L08 for PI3Kγ).
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
  • Free-energy calculations : Apply MM-PBSA to rank binding affinities of analogs .

Q. How can scale-up challenges be addressed during process optimization?

Methodological Answer:

  • Continuous-flow reactors : Improve heat/mass transfer for cyclization steps (CRDC subclass RDF2050103) .
  • Membrane separation : Purify intermediates using nanofiltration (CRDC subclass RDF2050104) to reduce solvent waste .
  • Process simulation : Model reaction kinetics in Aspen Plus to identify bottlenecks (e.g., exothermic peaks) .

Q. What experimental designs resolve contradictions in biological assay data?

Methodological Answer:

  • Dose-response validation : Repeat assays with stricter controls (e.g., ATP concentration in kinase assays).
  • Off-target profiling : Use proteome-wide affinity chromatography to identify unintended interactions.
  • Meta-analysis : Compare results with structurally related compounds (e.g., fluoroimide analogs) to contextualize discrepancies .

Q. How does the fluorine atom influence physicochemical properties?

Methodological Answer:

  • Electron-withdrawing effects : Measure logPP via shake-flask assays to quantify lipophilicity changes.
  • Metabolic stability : Conduct microsomal incubation (e.g., human liver microsomes) to assess CYP450-mediated oxidation resistance .

Q. What green chemistry approaches reduce environmental impact during synthesis?

Methodological Answer:

  • Solvent-free mechanochemistry : Grind reactants in a ball mill to eliminate toluene/acetonitrile use.
  • Catalyst recycling : Recover p-TsOH via aqueous extraction and reuse for 3–5 cycles without yield loss .

Q. How can crystallography data inform formulation strategies?

Methodological Answer:

  • Polymorph screening : Identify stable crystalline forms via slurry experiments in 10 solvents.
  • Co-crystal engineering : Combine with co-formers (e.g., succinic acid) to enhance solubility without altering bioactivity .

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